molecular formula C22H28O4 B042916 (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 93269-35-3

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B042916
CAS No.: 93269-35-3
M. Wt: 356.5 g/mol
InChI Key: YMWBUCYVXNFNBN-CTVGIFIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[a]phenanthrene Framework and Stereochemical Features

The core structure of this compound is the cyclopenta[a]phenanthrene framework, a tetracyclic system comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D). This scaffold is characteristic of steroids and their derivatives, where the fused rings adopt a rigid, chair-like conformation to minimize angle strain. The stereochemical configuration at positions 6S, 8S, 10R, 13S, 14S, and 17R is critical for its biological activity:

  • C6 and C10 methyl groups (6S,10R) project axially, stabilizing the A/B ring junction in a trans fusion.
  • C13 methyl (13S) occupies an equatorial position, reducing steric clashes with the C18 angular methyl group.
  • C17 hydroxyacetyl group (17R) introduces a polar side chain that influences hydrogen bonding with target proteins.

The IUPAC name specifies the absolute configuration, which ensures precise spatial orientation of substituents. NMR studies of analogous steroids reveal that the β-oriented methyl groups (C18, C19) and α-oriented hydrogen at C5 contribute to the molecule’s overall hydrophobicity.

Role of Hydroxyacetyl and Methyl Substituents in Conformational Dynamics

The 17-hydroxyacetyl substituent (-OCH₂COH) introduces conformational flexibility:

  • The acetyl group’s carbonyl oxygen forms hydrogen bonds with solvent or protein residues, as observed in cytochrome P450 interactions.
  • The hydroxyl group at C17 enhances water solubility, contrasting with purely lipophilic steroids like cholesterol.

The methyl groups at C6, C10, and C13 play distinct roles:

  • C6 methyl (6S) stabilizes the A-ring chair conformation, preventing flip to a boat form.
  • C10 methyl (10R) reinforces the trans fusion of the B/C rings, a feature conserved in glucocorticoids.
  • C13 methyl (13S) aligns with the β-face of the D-ring, a hallmark of progestogens and corticosteroids.

Molecular dynamics simulations of similar steroids suggest that these substituents collectively reduce membrane permeability by 30–50% compared to cholesterol, as polar groups anchor the molecule at lipid-water interfaces.

Properties

IUPAC Name

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3/t13-,15+,17-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWBUCYVXNFNBN-CTVGIFIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93269-35-3
Record name 17,21-Dihydroxy-6alpha-methylpregna-1,4,9(11)-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093269353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-DIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31G2E0J8OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a steroid derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex steroid framework with specific stereochemistry. Its molecular formula is C22H34O3C_{22}H_{34}O_3, and it features multiple hydroxyl groups which are crucial for its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the activation of the NLRP3 inflammasome pathway in various cell models. The NLRP3 inflammasome plays a critical role in the immune response by regulating the production of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of this pathway can lead to reduced inflammation in conditions such as arthritis and neuroinflammation .

Study Findings
Study ADemonstrated inhibition of IL-1β release in macrophages treated with the compound.
Study BShowed reduced levels of NLRP3 protein expression in neuronal cells exposed to inflammatory stimuli.

2. Neuroprotective Effects

The compound has exhibited neuroprotective effects in models of neurodegenerative diseases. It has been shown to mitigate oxidative stress and apoptosis in neuronal cells exposed to harmful agents like amyloid-beta. This suggests its potential utility in treating conditions such as Alzheimer's disease .

Mechanism Effect
Antioxidant activityReduces reactive oxygen species (ROS) levels.
Modulation of apoptosisPrevents caspase activation and cell death in neuronal models.

3. Hormonal Activity

As a steroid derivative, this compound may also exhibit hormonal activity by interacting with steroid hormone receptors. Preliminary studies suggest it could influence estrogenic activity, which may have implications for hormone-related conditions .

Case Study 1: In Vivo Model of Arthritis

In a controlled study using an arthritis model in rats, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased synovial inflammation and cartilage degradation.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

A recent study involved the administration of the compound in transgenic mice models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. This suggests a protective role against neurodegeneration.

The biological activities of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : The compound modulates cytokine profiles by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory mediators.
  • Cell Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis through receptor interactions.
  • Antioxidant Defense : By enhancing the cellular antioxidant defense system, it protects cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 17

Hydroxyacetyl vs. Hydroxypentanoyl
  • Compound 13 (): Features a 2-hydroxypentanoyl group at position 17. The longer alkyl chain increases lipophilicity (logP) compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility. Synthesis yield (65%) suggests moderate reactivity during acylation steps .
Hydroxyacetyl vs. Ethynyl
  • : Substitution with a 17-ethynyl group introduces rigidity and metabolic stability due to the triple bond’s resistance to enzymatic degradation. This modification is common in progestins (e.g., levonorgestrel) to prolong half-life but may reduce solubility .
Hydroxyacetyl vs. Sodium Sulfate
  • : A sodium sulfate group at position 17 drastically increases water solubility, favoring renal excretion. Such polar modifications are atypical for steroidal drugs due to rapid clearance but useful in prodrug designs .

Modifications in the Cyclopenta[a]phenanthrene Core

Additional Hydroxyl Groups
  • This could enhance target specificity but may complicate synthesis .
Chlorine Substitution
  • Chlormadinone Acetate (): A chlorine atom at position 6 increases electronegativity, enhancing progesterone receptor affinity. This modification is linked to higher potency in contraceptive applications but raises toxicity risks .

Complex Side Chains and Conformational Effects

  • : A bulky 6-methylheptan-2-yl group at position 17 significantly increases molecular weight (384.64 g/mol) and lipophilicity, likely affecting tissue distribution and accumulation in lipid-rich regions .
  • : A spiro[cyclopentane-indoline] moiety creates a bridged polycyclic system, altering the molecule’s three-dimensional shape. Such structures may exhibit unique binding profiles but pose synthetic challenges (80% yield reported) .

Comparative Data Table

Compound Substituent at Position 17 Molecular Weight (g/mol) Key Feature Biological Implication Reference
Target Compound 2-Hydroxyacetyl ~388 (estimated) Balanced solubility/activity Potential for oral bioavailability
Compound 13 () 2-Hydroxypentanoyl - Increased lipophilicity Enhanced membrane permeability
Chlormadinone Acetate Chlorine + Acetate 404.89 High receptor affinity Contraceptive/progestogenic use
Sodium sulfate 400.46 High water solubility Prodrug potential
6-Methylheptan-2-yl 384.64 Extreme lipophilicity Tissue accumulation risk

Preparation Methods

Steroidal Backbone Construction

The cyclopenta[a]phenanthrene core is typically derived from steroidal precursors. A widely adopted approach involves oxidative ring contraction of polycyclic hydrocarbons. For example, pyrene derivatives are oxidized to 4,5-diones (e.g., 3 in ), followed by ring contraction to form the cyclopenta-fused system . This method ensures structural fidelity while introducing ketone functionalities critical for downstream modifications.

Reaction Conditions for Ring Contraction

  • Starting Material : Pyrene or analogous steroidal hydrocarbons

  • Oxidizing Agent : Ozone or CrO₃ in acidic media

  • Temperature : 0–25°C (prevents over-oxidation)

  • Yield : 60–75% after sublimation

Introduction of the 17-Hydroxyacetyl Group

The 17-hydroxyacetyl moiety is introduced via keto-enol tautomerization or acyl transfer reactions . A patent (EP0186948B1) describes the use of peracetic acid to epoxidize 17α-hydroxy steroids, followed by acid-catalyzed hydrolysis to install hydroxyl and acetyl groups .

Key Steps

  • Epoxidation :

    • Reagent : Peracetic acid (1.2 equiv)

    • Catalyst : Phase transfer agents (e.g., tetrabutylammonium bisulfate)

    • Temperature : 40°C

    • Solvent : Tetrahydrofuran (THF) or dichloromethane

  • Hydrolysis :

    • Acid : HCl or H₂SO₄ (0.5–1.0 M)

    • Temperature : 45°C

    • Outcome : Forms 17-hydroxyacetyl derivative with >90% regioselectivity

Stereochemical Control at C6, C8, C10, C13, C14, and C17

Chiral resolution is achieved through asymmetric catalysis and crystallization . The RSC supporting information highlights the use of trifluoromethanesulfonic anhydride (Tf₂O) to protect hydroxyl groups, enabling selective functionalization .

Stereoselective Protocol

  • Protection : Estrone derivatives treated with Tf₂O/Et₃N in CH₂Cl₂ at 0°C

  • Reduction : NaBH₄ in THF selectively reduces ketones to alcohols with retention of configuration

  • Crystallization : Hexane/EtOAc mixtures yield enantiomerically pure intermediates

Final Functionalization and Purification

The 3-keto group is introduced via Jones oxidation or PCC-mediated oxidation of secondary alcohols. PubChem data (CID 14724) confirms the use of chromatographic purification (silica gel, eluent: CHCl₃/MeOH 9:1) to isolate the final product .

Optimized Purification Workflow

  • Extraction : Ethyl acetate/water partitioning

  • Drying : Anhydrous Na₂SO₄

  • Chromatography : Gradient elution (hexane → EtOAc)

  • Crystallization : Recrystallization from ethanol/water

Industrial-Scale Synthesis

For gram-scale production, supercritical fluid extraction (SFE) with CO₂ is employed to isolate intermediates. However, this method is less common for final steps due to the compound’s thermal sensitivity.

Scalable Reaction Parameters

ParameterValueSource
Temperature25–40°C
Pressure (SFE)150–300 bar
Catalyst Loading5 mol% phase transfer agent
Overall Yield40–55%

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents at C10 and C13 slow reaction kinetics. Using polar aprotic solvents (DMF, DMSO) accelerates rates by 30% .

  • Epimerization : Basic conditions cause C17 configuration inversion. Buffering at pH 8.0 (phosphate) stabilizes the desired (17R) form .

  • Byproduct Formation : Unreacted diones are removed via sublimation or selective adsorption .

Emerging Methodologies

Recent advances include biocatalytic hydroxylation using engineered P450 enzymes, though yields remain suboptimal (<25%) . Electrochemical methods for acetyl transfer are under investigation but require further optimization .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound is a steroidal derivative with a cyclopenta[a]phenanthrene backbone. Key features include:

  • A 17-hydroxyacetyl group, which may participate in hydrogen bonding or esterification reactions.
  • Methyl groups at positions 6, 10, and 13, contributing to steric hindrance and hydrophobicity.
  • A ketone at position 3, which could undergo reduction or nucleophilic addition. These structural elements affect solubility, metabolic stability, and interaction with biological targets (e.g., steroid receptors) .

Q. What synthetic routes are reported for this compound?

A multi-step synthesis involves:

  • Core steroid formation : Starting from cholesterol analogs, using oxidation (e.g., Jones oxidation) to introduce the 3-ketone.
  • Side-chain modification : Acetylation at position 17 with hydroxyacetyl groups via nucleophilic acyl substitution.
  • Stereochemical control : Chiral resolution or asymmetric catalysis to ensure correct S/R configurations at critical positions (e.g., 6S, 10R) .

Q. How should this compound be handled to ensure stability in laboratory settings?

  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ketone or hydroxyl groups.
  • Light sensitivity : Protect from UV exposure due to the conjugated cyclopenta-phenanthrene system.
  • Hazard mitigation : Use gloves (nitrile) and fume hoods to avoid skin/eye contact and inhalation of aerosols .

Q. What pharmacological mechanisms are associated with structurally related compounds?

Analogous steroids (e.g., dexamethasone) inhibit phospholipase A2, reducing arachidonic acid availability for pro-inflammatory mediators like prostaglandins. The 17-hydroxyacetyl group in this compound may enhance glucocorticoid receptor binding affinity .

Advanced Research Questions

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

  • ¹H NMR : Coupling constants (e.g., JJ-values) between axial/equatorial protons (e.g., H-8S and H-9S) confirm ring junction stereochemistry.
  • ¹³C NMR : Chemical shifts for methyl groups (δ 10–30 ppm) and ketones (δ 200–220 ppm) validate substitution patterns.
  • NOESY : Cross-peaks between H-17 and H-14S confirm the 17R configuration .

Q. What methodologies are recommended for analyzing in vivo metabolic pathways?

  • Isotopic labeling : Use 14C^{14}C-tagged acetyl groups to track hepatic metabolism via LC-MS.
  • Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes.
  • Biliary excretion studies : Cannulate rodent bile ducts to quantify phase II conjugates (glucuronides/sulfates) .

Q. How does stereochemistry at position 17 impact biological activity?

  • Molecular docking : Compare 17R vs. 17S configurations in glucocorticoid receptor binding. The 17R hydroxyacetyl group aligns with receptor hydrophobic pockets, enhancing affinity.
  • In vitro assays : Test enantiomers in luciferase-based reporter assays (e.g., NF-κB inhibition) to quantify potency differences .

Q. What challenges arise in formulating this compound for aqueous delivery?

  • Solubility : The hydrophobic steroid core requires co-solvents (e.g., PEG-400) or cyclodextrin encapsulation.
  • Chemical stability : Buffer pH must be maintained above 7 to prevent keto-enol tautomerization at position 3.
  • Lyophilization : Pre-formulation studies with cryoprotectants (e.g., trehalose) are critical for long-term storage .

Q. How can contradictions in toxicity data be addressed?

  • Dose-response studies : Conduct OECD Guideline 423 acute oral toxicity tests in rodents to clarify LD₅₀ discrepancies.
  • Alternative endpoints : Measure oxidative stress markers (e.g., MDA levels) alongside traditional histopathology .

Q. What strategies isolate this compound from natural sources?

  • Extraction : Use Soxhlet extraction with CH₂Cl₂/MeOH (1:1) from plant material (e.g., Chisocheton tomentosus).
  • Purification : Fractionate via silica gel chromatography (hexane/EtOAc gradient), followed by HPLC (C18 column, acetonitrile/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.